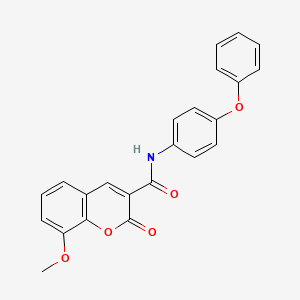
8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, also known as LY294002, is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. It has been extensively studied for its potential use in cancer therapy and other diseases.
Mécanisme D'action
8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide inhibits the PI3K pathway by binding to the ATP-binding site of the PI3K enzyme. This prevents the enzyme from phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a key signaling molecule in the PI3K pathway. This, in turn, inhibits downstream signaling through the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. In addition, 8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is its potency and selectivity for the PI3K pathway, which makes it a useful tool for studying the role of this pathway in various diseases. However, one limitation is that it can have off-target effects on other enzymes that share the ATP-binding site with PI3K, which can complicate interpretation of results.
Orientations Futures
For research on 8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide include developing more potent and selective inhibitors of the PI3K pathway, as well as studying its potential use in combination with other therapies for cancer and other diseases. In addition, further research is needed to understand the off-target effects of 8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide and develop strategies to minimize these effects.
Méthodes De Synthèse
The synthesis of 8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide involves several steps, including the reaction of 2-hydroxybenzaldehyde with 4-phenoxyaniline to form 2-hydroxy-4-phenoxybenzaldehyde. This intermediate is then reacted with malonic acid in the presence of acetic anhydride to form 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The final step involves the reaction of this intermediate with ammonia and 4-phenoxyaniline to form 8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide.
Applications De Recherche Scientifique
8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the PI3K pathway, which is frequently activated in cancer cells. It has also been studied for its potential use in other diseases, such as diabetes, neurodegenerative diseases, and autoimmune diseases.
Propriétés
IUPAC Name |
8-methoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5/c1-27-20-9-5-6-15-14-19(23(26)29-21(15)20)22(25)24-16-10-12-18(13-11-16)28-17-7-3-2-4-8-17/h2-14H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPANIMMOCWTHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2997259.png)

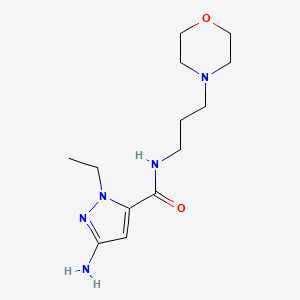

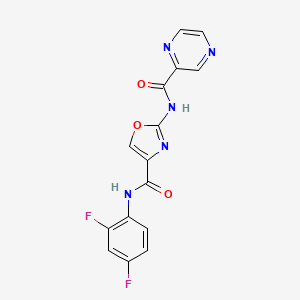
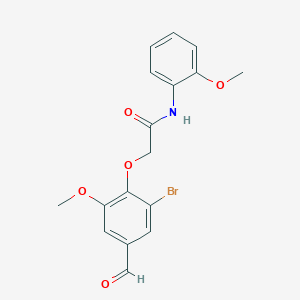
![3-(6-Fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2997266.png)
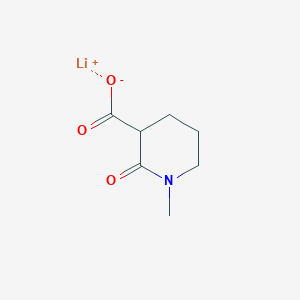
![N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)prop-2-enamide](/img/structure/B2997269.png)
![Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2997270.png)
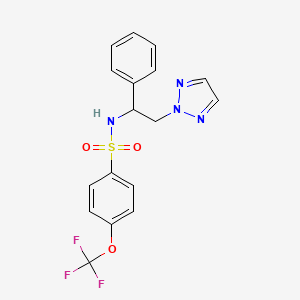
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylethanesulfonamide](/img/structure/B2997274.png)
![6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2997281.png)
![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine](/img/structure/B2997282.png)